molecular formula C14H13BrO3S B8634269 p-Bromobenzyl tosylate

p-Bromobenzyl tosylate

Cat. No.: B8634269
M. Wt: 341.22 g/mol
InChI Key: HIEPZTRCSPLLQZ-UHFFFAOYSA-N
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Description

Chemical Structure and Reactivity
p-Bromobenzyl tosylate (C₁₄H₁₃BrO₃S) consists of a benzyl group substituted with a bromine atom at the para position and a tosyl (p-toluenesulfonyl) group as the leaving group. The electron-withdrawing bromine substituent enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution reactions. The tosylate group is a superior leaving group compared to halides like bromide or chloride due to its resonance stabilization and weak basicity .

Properties

Molecular Formula

C14H13BrO3S

Molecular Weight

341.22 g/mol

IUPAC Name

(4-bromophenyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H13BrO3S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3

InChI Key

HIEPZTRCSPLLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Benzyl Derivatives

The para-substituent on the benzyl group significantly influences reactivity and applications. Below is a comparative analysis:

Compound Substituent Electron Effect Key Applications References
p-Bromobenzyl tosylate Br Electron-withdrawing SN2 reactions, radiopharmaceuticals, pesticide intermediates
p-Iodobenzyl chloride I Electron-withdrawing Mixed dibenzylation reactions (lower yield due to steric hindrance)
p-Cyanobenzyl bromide CN Strong electron-withdrawing Pharmaceutical intermediates (enhanced electrophilicity for nucleophilic attack)
Benzyl tosylate H Neutral General organic synthesis (less reactive than bromo/cyano derivatives)

Key Observations :

  • Electron-withdrawing groups (Br, I, CN) increase electrophilicity, accelerating nucleophilic substitution. Bromine balances reactivity and stability, making it versatile.
  • Steric hindrance : p-Iodobenzyl chloride shows reduced reactivity in mixed benzylation compared to bromo analogs due to larger atomic size .

Leaving Group Comparison

The leaving group (LG) determines reaction efficiency. Tosylate, mesylate, and halides are commonly compared:

Leaving Group Bond Strength (kJ/mol) Reaction Yield in Trifluoromethoxylation Stability References
Tosylate (OTs) ~340 55–60% (similar to mesylate) High (stable in storage)
Mesylate (OMs) ~350 50–55% Moderate
Bromide (Br) ~285 65–70% Low (prone to hydrolysis)

Key Observations :

  • Tosylates and mesylates exhibit comparable leaving abilities but lower yields than bromides in metal-free trifluoromethoxylation, likely due to solvent effects .
  • Bromides are more reactive but less stable, limiting their use in controlled syntheses .

Solvolysis Rates and Mechanistic Insights

Solvolysis studies reveal substituent and LG effects on reaction pathways:

Compound Solvent Rate Relative to n-Octyl Tosylate Mechanism References
This compound Trifluoroethanol 3900× (with acetal participation) SN1 with neighboring-group participation
5-Methoxy-1-pentyl tosylate Methanol 245× SN2 with methoxyl participation
Cholesteryl tosylate Acetic acid 10⁻¹ (retardation vs. cyclopropylearbinyl) Ion-pair mechanism

Key Observations :

  • Neighboring-group participation : Acetal methoxyl groups in this compound derivatives enhance solvolysis rates via 1,4 or 1,5 migration .
  • Electron-withdrawing substituents stabilize transition states in SN2 reactions, accelerating rates compared to unsubstituted benzyl tosylates .

Key Observations :

  • Tosylate counterions enhance water solubility and bioavailability in drugs like pyrvinium tosylate .
  • This compound’s stability and reactivity make it ideal for targeted radiopharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing p-bromobenzyl tosylate, and how do variations in temperature or solvent polarity affect yield?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution between p-bromobenzyl bromide and tosyl chloride. Aprotic solvents like dichloromethane or THF are preferred to minimize side reactions. Reaction temperatures between 0–25°C are optimal for controlled kinetics, as higher temperatures may promote decomposition of the tosyl group. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purification via recrystallization (ethanol/water mixtures) improves yield .

Q. How can researchers confirm the purity and structural integrity of p-bromobenzyl tosylate post-synthesis?

  • Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups from tosylate at δ 2.4 ppm).
  • FT-IR : Confirm sulfonate ester formation (S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹).
  • Melting Point : Compare with literature values (e.g., analogous bromobenzyl derivatives in ).
  • HPLC-MS : Quantify purity and detect trace impurities .

Q. What safety protocols are critical when handling p-bromobenzyl tosylate due to its brominated and sulfonate groups?

  • Methodological Answer: Use impervious gloves (nitrile) and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers away from moisture, as hydrolysis of the tosylate group can release toxic gases. Dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How does the leaving-group ability of tosylate compare to brosylate in SN2 reactions involving p-bromobenzyl derivatives, and what data contradictions exist in solvolysis studies?

  • Methodological Answer: Tosylate (pKa ~ -1) is a weaker leaving group than brosylate (pKa ~ -6), but steric and solvent effects can invert expected reactivity. For example, in trifluoroacetolysis, cyclohexyl brosylate reacts 1.8× faster than its tosylate analog, but this ratio varies with substrate geometry. Resolve contradictions by conducting kinetic studies under controlled conditions (e.g., ionic strength, solvent polarity) and validating via computational models (DFT calculations) .

Q. What experimental strategies mitigate discrepancies in gravimetric sweat production data when testing tosylate derivatives (e.g., glycopyrronium tosylate) as bioactive agents?

  • Methodological Answer: Inconsistent gravimetric data (e.g., outlier results in clinical trials ) require pre-specified sensitivity analyses. Exclude outliers via Grubbs’ test (α = 0.05) and validate measurements with secondary methods (e.g., iodine-starch tests for sweat mapping). Standardize environmental conditions (humidity, temperature) to reduce variability .

Q. How can polymorphism in p-bromobenzyl tosylate impact its solubility and reactivity, and what techniques characterize these polymorphs?

  • Methodological Answer: Polymorphic forms (e.g., monoclinic vs. orthorhombic) alter solubility by up to 30% in polar solvents. Characterize using:

  • X-ray Powder Diffraction (XRPD) : Identify unique lattice parameters.
  • DSC/TGA : Monitor thermal stability and phase transitions.
  • Raman Spectroscopy : Detect subtle conformational differences in sulfonate groups. Optimize crystallization conditions (e.g., antisolvent addition rate) to isolate desired polymorphs .

Q. What role do tosylate counterions play in modulating the conductivity of polymers like PEDOT, and can this inform applications of p-bromobenzyl tosylate in materials science?

  • Methodological Answer: Tosylate ions enhance polymer conductivity by acting as dopants, stabilizing charge carriers through delocalization. For p-bromobenzyl tosylate, the electron-withdrawing bromine group could reduce ion mobility compared to unsubstituted tosylates. Test via electrochemical impedance spectroscopy (EIS) and correlate with DFT-calculated charge distribution .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to differentiate between kinetic and thermodynamic control in reactions involving p-bromobenzyl tosylate?

  • Methodological Answer: Vary reaction time and temperature:

  • Kinetic Control : Short reaction times (<1 hr) and low temps favor the fastest-forming product (e.g., SN2 pathway).
  • Thermodynamic Control : Prolonged heating favors the most stable product (e.g., via carbocation rearrangements). Use quenching experiments and GC-MS to track intermediate formation .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data (e.g., sweat reduction efficacy in clinical trials) for tosylate-based compounds?

  • Methodological Answer: Apply mixed-effects models to account for inter-patient variability. Use bootstrap resampling to estimate confidence intervals for outlier-prone datasets. Validate findings with meta-analyses pooling data from multiple trials (e.g., ATMOS-1/ATMOS-2 ).

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